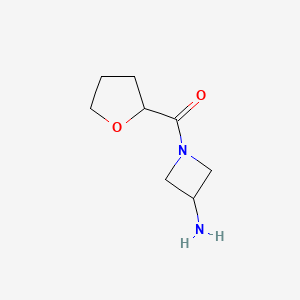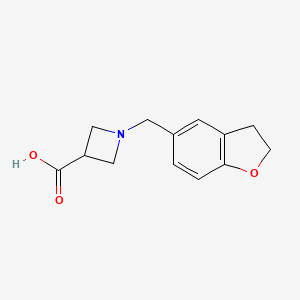
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Antitumor Activity
Benzofuran derivatives have been identified to possess strong biological activities, including antitumor properties. The core structure of benzofuran is present in many biologically active natural medicines and synthetic chemical raw materials. These compounds have been utilized as anticancer agents, with studies showing efficacy against human ovarian cancer cell lines .
Antibacterial and Antiviral Properties
The antimicrobial potential of benzofuran compounds is significant. They have been found effective against a range of bacterial strains, including E. coli, S. aureus, MRSA, B. subtilis, and P. aeruginosa. Moreover, benzofuran derivatives like psoralen and angelicin have been used in treating skin diseases, showcasing their versatility as antimicrobial agents .
Anti-Inflammatory Applications
Benzofuran derivatives have been reported to participate in anti-inflammatory treatments. For instance, bergapten, a benzofuran compound, can inhibit the production of pro-inflammatory cytokines, thus contributing to the treatment of inflammation .
Antioxidative Effects
Many benzofuran compounds exhibit antioxidative activities. These properties are crucial in the development of treatments for oxidative stress-related diseases and may also play a role in the prevention of aging-related disorders .
Hepatitis C Virus Inhibition
Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. This suggests that benzofuran derivatives could be effective therapeutic drugs for hepatitis C disease, highlighting the potential of these compounds in antiviral drug development .
Drug Synthesis and Chemical Construction
Benzofuran rings are essential in the synthesis of various biologically active compounds. Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems. These methods include unique free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions .
ADMET Profile Analysis
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of benzofuran derivatives are crucial in drug discovery. Studies have utilized molecular docking and dynamics, along with ADMET studies, to explore the potential of benzofuran compounds as drug candidates .
Natural Product Sources and Drug Prospects
Benzofuran compounds are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates. The broad range of clinical uses of benzofuran derivatives indicates their diverse pharmacological activities and potential as natural drug lead compounds .
Future Directions
The future research directions for “1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid” and similar compounds could involve further exploration of their potential as therapeutic agents. For instance, some benzofuran derivatives have shown promising anticancer activities . Additionally, further studies could focus on improving the synthesis methods and exploring the detailed mechanisms of action .
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,11H,3-4,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZGOAYVTPEZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)
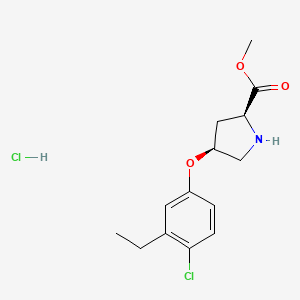
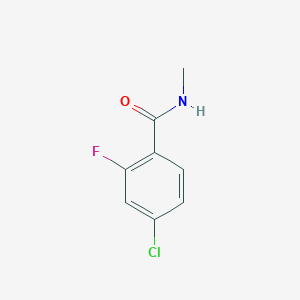

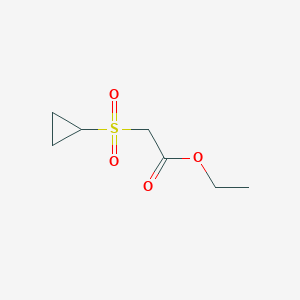

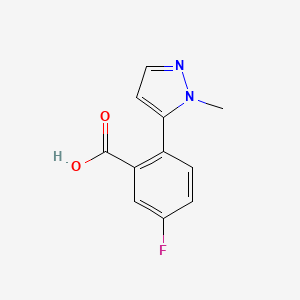
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
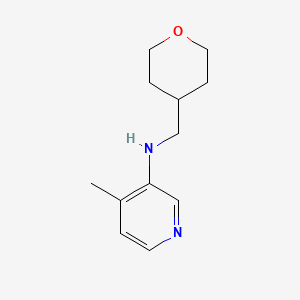
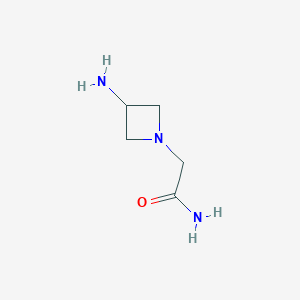
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)
